2-Methyl-2,9-diazaspiro[5.5]undecane dihydrochloride
Description
Properties
IUPAC Name |
2-methyl-2,9-diazaspiro[5.5]undecane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2.2ClH/c1-12-8-2-3-10(9-12)4-6-11-7-5-10;;/h11H,2-9H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDQXXAXSGJENO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2(C1)CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approach
The synthesis of 2-methyl-2,9-diazaspiro[5.5]undecane derivatives typically involves constructing the spirocyclic core via cyclization reactions that incorporate nitrogen atoms at defined positions. The preparation of the dihydrochloride salt form usually follows after the formation of the free base to enhance solubility and stability.
Reported Preparation Strategies
Synthetic Routes from Spirocyclic Precursors
While direct synthetic methods for 2-methyl-2,9-diazaspiro[5.5]undecane dihydrochloride are sparse, related spirocyclic compounds with diaza cores have well-documented synthetic methodologies that can be adapted.
One such method involves the synthesis of spirocyclic diaza compounds via the condensation of ketones (e.g., N-benzylpiperidine-4-one) with cyanoacetate derivatives in the presence of cholamine solutions, followed by acidic hydrolysis and high-temperature cyclization. This method produces diaza-spirocyclic compounds with dioxo functionalities, which can then be modified to yield the desired amine spirocyclic structures.
Key steps include:
- Condensation of N-benzylpiperidine-4-one with ethyl cyanoacetate in cholamine solution at low temperature (0°C) for several days.
- Acidic hydrolysis to obtain diacid intermediates.
- High-temperature cyclization in aqueous sulfuric acid (around 100–110°C) for extended periods (18–30 hours).
- Hydrogenation/debenzylation steps using palladium on carbon under hydrogen pressure to remove protecting groups.
- Subsequent functional group transformations, such as carbobenzoxy (Cbz) protection or acetylation, to yield various derivatives.
These steps yield spirocyclic diaza compounds with high purity and moderate to good yields (typically 60–85%) after recrystallization.
Although this method targets 3,9-diaza-2,4-dioxo-spiro[5.5]undecane derivatives, the underlying principles of cyclization, protection/deprotection, and purification are applicable to the synthesis of 2-methyl-2,9-diazaspiro[5.5]undecane derivatives.
Summary Table of Preparation Methods
Analytical and Practical Notes
- The preparation of stock solutions requires precise molarity calculations and controlled solvent addition order to maintain solution clarity.
- Physical methods such as vortexing, ultrasound, or hot water baths are recommended to aid dissolution.
- Use of co-solvents like PEG300, Tween 80, or corn oil is common in in vivo formulation preparation.
- Reaction progress is typically monitored by HPLC or TLC to ensure completion.
- Recrystallization from methanol or ethanol/ether mixtures is used to purify the final products.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2,9-diazaspiro[5.5]undecane dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents such as chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can result in halogenated compounds or other substituted derivatives.
Scientific Research Applications
2-Methyl-2,9-diazaspiro[5.5]undecane dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-Methyl-2,9-diazaspiro[5.5]undecane dihydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can affect various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physical Properties
The spiro[5.5]undecane framework is a common motif in medicinal chemistry. Key structural variations among analogs include:
- Substituent type and position (e.g., methyl, aryl, or heteroaryl groups).
- Presence of additional heteroatoms (e.g., oxygen in 1-oxa-4,9-diazaspiro[5.5]undecane derivatives).
- Salt form (e.g., hydrochloride vs. free base).
Table 1: Comparison of Structural and Physical Properties
Key Observations:
Biological Activity
2-Methyl-2,9-diazaspiro[5.5]undecane dihydrochloride is a compound characterized by its unique spirocyclic structure, which consists of a bicyclic framework formed by a spiro linkage between two nitrogen atoms and a central carbon atom. This structural configuration imparts distinct chemical and biological properties that have garnered attention in various fields, particularly in medicinal chemistry and pharmacology.
Molecular Structure
- IUPAC Name : this compound
- Molecular Formula : C10H20Cl2N2
- CAS Number : 1609402-65-4
Synthesis
The synthesis of this compound typically involves cyclization reactions of linear precursors containing nitrogen atoms under controlled conditions, often using solvents like ethanol or methanol at elevated temperatures. The production process in industrial settings is optimized for high yield and purity through techniques such as recrystallization or chromatography .
The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. Its spirocyclic structure allows for binding to specific receptors and enzymes, modulating their activity and affecting multiple biochemical pathways.
Pharmacological Applications
Research has indicated potential therapeutic applications for this compound in treating various conditions:
- CNS Disorders : The compound has been studied for its effects on the central nervous system, particularly in relation to receptor binding affinities that could influence conditions such as anxiety and depression .
- Obesity and Pain Management : It has shown promise in the treatment of obesity and pain through modulation of specific pathways related to metabolism and pain perception .
Binding Affinities
Recent studies have highlighted the binding affinities of related diazaspiro compounds to key receptors:
- MCH-R1 (Melanin-Concentrating Hormone Receptor 1) : Certain derivatives exhibited binding affinities in the nanomolar range, suggesting strong interactions that could be exploited for therapeutic purposes .
Study on CNS Activity
A study focused on the pharmacokinetics of a related diazaspiro compound demonstrated significant findings:
- AUC (Area Under Curve) : An AUC of 332 ng·h/ml was recorded in rats, indicating substantial systemic exposure after administration.
- Binding Affinity : The study found high binding affinity to MCH-R1, emphasizing the importance of structural modifications for enhancing biological activity .
Comparative Analysis with Similar Compounds
A comparative study involving other diazaspiro compounds revealed that variations at specific positions significantly influenced their binding affinities and biological activities. For instance, substitutions at position 9 were critical for maintaining high affinity towards MCH-R1 .
Data Table
| Compound Name | Binding Affinity (nM) | Therapeutic Potential |
|---|---|---|
| This compound | 11 | CNS disorders, obesity treatment |
| Related Diazaspiro Compound A | 13 | Pain management |
| Related Diazaspiro Compound B | 16 | Metabolic disorders |
Q & A
Q. What experimental methodologies are recommended for optimizing the synthesis of 2-methyl-2,9-diazaspiro[5.5]undecane dihydrochloride?
Answer: Synthetic optimization should integrate Design of Experiments (DOE) principles to minimize trial-and-error approaches. Use fractional factorial designs to screen critical variables (e.g., temperature, solvent polarity, catalyst loading) and response surface methodology (RSM) for parameter optimization . Computational reaction path searches based on quantum chemical calculations (e.g., density functional theory) can predict energetically favorable pathways, reducing experimental iterations . Validate predicted conditions via small-scale reactions monitored by HPLC or LC-MS to confirm product purity and yield.
Q. What analytical techniques are most effective for characterizing the structural integrity of this spirocyclic compound?
Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm spirocyclic conformation and methyl group positioning. Compare chemical shifts with analogous compounds (e.g., 3-oxa-9-azaspiro[5.5]undecane hydrochloride) for cross-validation .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula and ionization behavior in dihydrochloride form.
- X-ray Crystallography: Resolve crystal structures to validate spirocyclic rigidity and hydrogen bonding patterns in the hydrochloride salt .
Q. How should researchers assess the compound’s stability under varying storage and experimental conditions?
Answer:
- Thermogravimetric Analysis (TGA): Quantify decomposition temperatures and hygroscopicity under controlled humidity.
- Long-Term Stability Studies: Store samples at -20°C in airtight, light-protected containers with desiccants. Monitor degradation via periodic HPLC analysis (e.g., every 3–6 months) .
- pH-Dependent Stability: Perform kinetic studies in buffered solutions (pH 1–10) to identify degradation pathways (e.g., hydrolysis of the spirocyclic ring) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
Answer: Leverage ab initio molecular dynamics (AIMD) to simulate reaction trajectories and transition states. For example:
- Reactivity with Electrophiles: Calculate Fukui indices to identify nucleophilic sites on the spirocyclic scaffold .
- Salt Effects: Model solvent-solute interactions using COSMO-RS to assess how the dihydrochloride form influences solubility and reaction rates .
- Table: Predicted vs. Experimental Reactivity Data
| Reaction Type | Predicted Activation Energy (kcal/mol) | Experimental Yield (%) |
|---|---|---|
| Alkylation | 18.7 | 82 |
| Cycloaddition | 24.3 | 65 |
Q. What strategies resolve contradictions in kinetic data for reactions involving this compound?
Answer:
- Isotopic Labeling: Use - or -labeled analogs to trace reaction mechanisms and distinguish parallel pathways (e.g., competing ring-opening vs. substitution) .
- Microkinetic Modeling: Combine experimental rate constants with computational free-energy profiles to identify rate-limiting steps. Discrepancies often arise from unaccounted intermediates (e.g., protonation states in dihydrochloride form) .
Q. How can researchers elucidate structure-activity relationships (SAR) for this compound in biological systems?
Answer:
- Comparative SAR Studies: Synthesize derivatives (e.g., 9-benzyl or 3-cyclobutyl analogs) and evaluate biological activity against the parent compound. Use molecular docking to correlate spirocyclic conformation with target binding .
- Pharmacokinetic Profiling: Measure logP (octanol-water partition coefficient) and plasma protein binding to assess how the dihydrochloride salt influences bioavailability .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
